![molecular formula C23H36N2O2 B14151943 N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide CAS No. 4296-17-7](/img/structure/B14151943.png)
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide is a chemical compound with the molecular formula C23H36N2O2 It is known for its unique structure, which includes a prop-2-enoxyphenyl group and a tridecanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide typically involves the condensation of 2-prop-2-enoxybenzaldehyde with tridecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .
Applications De Recherche Scientifique
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Mécanisme D'action
The mechanism of action of N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-prop-2-enoxyphenyl)methylideneamino]decanamide
- N-[(2-prop-2-enoxyphenyl)methylideneamino]dodecanamide
Uniqueness
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
4296-17-7 |
|---|---|
Formule moléculaire |
C23H36N2O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide |
InChI |
InChI=1S/C23H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-18-23(26)25-24-20-21-16-14-15-17-22(21)27-19-4-2/h4,14-17,20H,2-3,5-13,18-19H2,1H3,(H,25,26) |
Clé InChI |
VHXDUGKHFFFITC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
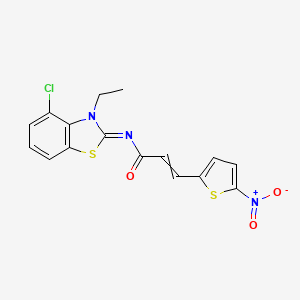

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)
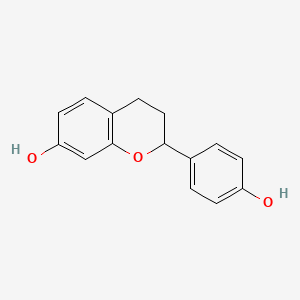
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)
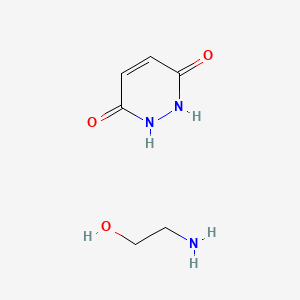
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
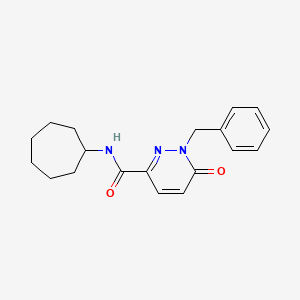
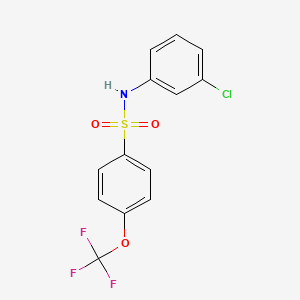
![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
